molecular formula C18H25NO4S B2770008 (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-(4-methoxyphenyl)acrylamide CAS No. 874788-39-3

(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-(4-methoxyphenyl)acrylamide

Cat. No.: B2770008
CAS No.: 874788-39-3
M. Wt: 351.46
InChI Key: KEVANGKAHCYNTL-RMKNXTFCSA-N
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Description

(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-(4-methoxyphenyl)acrylamide is a recognized potent and selective antagonist of the Oxoeicosanoid (OXE) Receptor (GPR170). This compound specifically inhibits the actions of its endogenous ligand, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a potent lipid chemoattractant for inflammatory cells such as eosinophils, neutrophils, and macrophages. By blocking the OXE receptor, this acrylamide derivative effectively suppresses 5-oxo-ETE-induced calcium mobilization, actin polymerization, and chemotaxis in human eosinophils. Its primary research value lies in dissecting the role of the 5-oxo-ETE/OXE receptor pathway in various inflammatory diseases, including asthma, allergic rhinitis, and atopic dermatitis. Researchers utilize this antagonist to investigate the mechanisms of eosinophil recruitment and activation, making it a critical tool for validating the OXE receptor as a therapeutic target for allergic and respiratory conditions. Studies have demonstrated its efficacy in cellular assays, providing a foundation for understanding and intervening in eicosanoid-mediated inflammatory signaling pathways.

Properties

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)-N-(2-methylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-14(2)12-19(16-10-11-24(21,22)13-16)18(20)9-6-15-4-7-17(23-3)8-5-15/h4-9,14,16H,10-13H2,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVANGKAHCYNTL-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-(4-methoxyphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels. This article reviews the biological activity of this compound based on recent studies and research findings.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring, an isobutyl group, and a methoxy-substituted phenyl moiety. Its molecular formula is C16H23N2O4SC_{16}H_{23}N_{2}O_{4}S, and it has a molecular weight of approximately 351.44 g/mol. The presence of the sulfone group in the tetrahydrothiophene ring contributes to its unique biological properties.

GIRK Channel Activation

The primary mechanism of action for this compound involves its interaction with GIRK channels. These channels are crucial for regulating neuronal excitability and cardiac function by allowing potassium ions to flow into cells upon activation. The compound acts as an activator of these channels, leading to enhanced potassium ion conductance, which can have various physiological effects including:

  • Neuroprotection : By stabilizing membrane potential and reducing excitability, it may help protect neurons from excitotoxicity.
  • Cardiac Effects : The modulation of heart rate and contractility through GIRK channel activation could offer therapeutic avenues for cardiac disorders.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant activity as a GIRK channel activator. In a series of experiments, the compound was evaluated for its potency and efficacy in activating GIRK channels using patch-clamp techniques.

StudyConcentration (µM)Activation %Notes
Study 10.145%Moderate activation observed
Study 21.080%High activation; potential therapeutic implications
Study 310.095%Near-maximal activation; stability assessed

Case Studies

In a notable case study involving animal models, the administration of this compound resulted in:

  • Reduced seizure activity : In models of epilepsy, the compound significantly decreased seizure frequency.
  • Improved cardiac function : In heart failure models, it improved cardiac output and reduced arrhythmias.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds known for their biological activity.

Compound NameMechanism of ActionPotency (µM)Unique Features
Compound AGIRK activator0.5Faster onset
Compound BGIRK activator2.0Longer duration
This compound GIRK activator 0.1 - 10 Versatile modifications possible

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key acrylamide derivatives and their structural distinctions:

Compound Name Key Substituents Biological Activity/Notes Reference ID
(E)-N-(1,3-Dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide Phthalimide (1,3-dioxoisoindolin-2-yl) instead of sulfone-heterocycle Moderate antifungal activity
(2E)-N,N-Dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (Compound 8) Dibutylamine, 4-hydroxy-3-methoxyphenyl IC₅₀ = 8.2 µM in HL-60 cells (apoptosis)
(E)-3-(4-Methoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide 1,3,4-Thiadiazole ring Structural analog with heterocyclic variation
(E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide 3-Chlorophenyl, 4-hydroxy-3-methoxybenzyl Capsaicin derivative; mutagenicity reported
(E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide 4-Fluorophenyl, sulfamoylphenyl No activity data provided

Key Observations :

  • Heterocyclic Moieties : Replacement of the tetrahydrothiophene sulfone group with phthalimide (as in ) or thiadiazole () alters solubility and target selectivity. Sulfone groups may enhance metabolic stability compared to phthalimide derivatives.
  • Aromatic Substitutions : The 4-methoxyphenyl group (common in ) is associated with improved bioavailability over halogenated analogs (e.g., 3-chlorophenyl in ).

Q & A

Q. What are the optimized synthetic strategies for (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-(4-methoxyphenyl)acrylamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling acrylamide derivatives with substituted amines under controlled conditions. For example, a modified Horner-Wadsworth-Emmons reaction using α-bromoacrylic acid and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF at 0–5°C can yield the (E)-isomer selectively . Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) and characterization by 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming purity and stereochemistry. Solvent choice (e.g., anhydrous DMF) and slow addition of reagents minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of techniques:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with key signals for the acrylamide double bond (δ ~6.3–7.5 ppm) and sulfone group (δ ~3.5–4.5 ppm) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal XRD resolves bond angles and spatial arrangement .

Q. What solvent systems and reaction conditions stabilize the compound during synthesis?

  • Methodological Answer : Anhydrous solvents (DMF, THF) under inert gas (N2_2/Ar) prevent hydrolysis of intermediates. Low temperatures (0–5°C) suppress side reactions like epimerization. Post-reaction, neutralization with aqueous NaHCO3_3 and extraction with ethyl acetate improve yield. Stability studies suggest storage at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can stereochemical outcomes (E/Z selectivity) be controlled during synthesis?

  • Methodological Answer : The (E)-configuration is favored using bulky bases (e.g., LDA) or catalytic Pd-mediated couplings that enforce trans-addition. For example, photoredox catalysis with Ru(bpy)32+_3^{2+} under visible light enhances selectivity by stabilizing radical intermediates . Monitoring reaction progress via 1H^1H NMR (e.g., coupling constants J=1216J = 12–16 Hz for trans-alkenes) ensures stereochemical fidelity .

Q. How should researchers address contradictions in reported biological activity data (e.g., cytotoxicity vs. neuroprotection)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). To resolve:
  • Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 μM) to identify threshold effects.
  • Mechanistic Profiling : Use kinase inhibition assays or RNA-seq to map target pathways.
  • Structural Analogs : Compare with derivatives lacking the sulfone or methoxyphenyl group to isolate pharmacophores .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Tools like PASS (Prediction of Activity Spectra for Substances) estimate bioavailability, BBB penetration, and toxicity. Molecular docking (AutoDock Vina) models interactions with receptors (e.g., COX-2 or HDACs). ADMET predictors (SwissADME) assess logP (~2.5–3.5), suggesting moderate lipophilicity for cellular uptake .

Q. How can researchers resolve analytical challenges in distinguishing this compound from structurally similar acrylamides?

  • Methodological Answer : Advanced hyphenated techniques are required:
  • LC-MS/MS : Differentiates via unique fragmentation ions (e.g., m/z 121 for sulfone cleavage).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in congested aromatic regions.
  • IR Spectroscopy : Identifies sulfone S=O stretches (~1300–1150 cm1^{-1}) absent in non-sulfonated analogs .

Q. What strategies optimize structure-activity relationships (SAR) for target selectivity?

  • Methodological Answer : Systematic SAR studies involve:
  • Isosteric Replacement : Swap the tetrahydrothiophene sulfone with a morpholine or piperazine group to modulate solubility.
  • Substituent Scanning : Introduce electron-withdrawing groups (e.g., -NO2_2) on the methoxyphenyl ring to enhance electrophilic reactivity.
  • Pharmacophore Modeling : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., sulfone oxygen) .

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